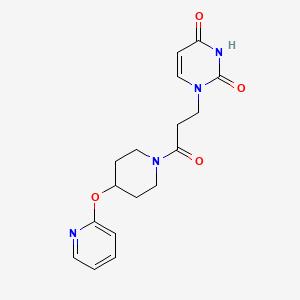

![molecular formula C12H8Cl2O3S B2489492 5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-86-8](/img/structure/B2489492.png)

5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of “5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid” is C12H8Cl2O3S . Its molecular weight is 303.16 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid” include a molecular weight of 303.16 . Its IUPAC name is 5-[(2,6-dichlorophenoxy)methyl]thiophene-2-carboxylic acid . The predicted boiling point is 468.8±45.0 ℃ , and the predicted density is 1.515±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, have been studied as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion makes them valuable for applications in various sectors, such as oil and gas pipelines, automotive components, and marine structures .

Organic Semiconductors

Thiophene-based molecules play a crucial role in the development of organic semiconductors . These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them ideal for these applications .

- Anticancer : Certain thiophene-based compounds exhibit anticancer activity, making them promising candidates for drug development .

- Anti-inflammatory : Thiophenes have anti-inflammatory properties, which could be harnessed for therapeutic purposes .

- Antimicrobial : Some thiophene derivatives show antimicrobial effects, suggesting their use in combating infections .

- Antihypertensive and Anti-atherosclerotic : Thiophenes may contribute to managing hypertension and preventing atherosclerosis .

Synthetic Methods

Various synthetic methods lead to thiophene derivatives:

- Gewald Reaction : A condensation reaction involving sulfur, α-methylene carbonyl compounds, and α-cyano esters, resulting in aminothiophene derivatives .

- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Coupling Reactions and Olefinations

Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations , contributing to the synthesis of diverse organic compounds .

Environmental Applications

While not directly related to our compound, thiophenes are also investigated for their environmental risk assessment . For instance, researchers have used spectrophotometry to evaluate the toxicity of 2-methyl-4-phenylthiophene in aquatic environments .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Link Toxicity evaluation and environmental risk assessment of 2-methyl-4-phenylthiophene. (2018). Environmental Science and Pollution Research, 25(19), 18716–18724. Link

Mecanismo De Acción

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

Propiedades

IUPAC Name |

5-[(2,6-dichlorophenoxy)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-8-2-1-3-9(14)11(8)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPIPUATYXXCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(S2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)

![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)